Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate
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Overview
Description
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate typically involves the reaction of 6-methoxyindole with ethyl chloroformate in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields the desired ester . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to ensure high yield and purity .
Chemical Reactions Analysis
Scientific Research Applications
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets and pathways. The indole ring system can bind to various receptors and enzymes, modulating their activity. This compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Ethyl 6-methoxy-1-methyl-1H-indole-2-carboxylate can be compared with other indole derivatives such as:
Methyl 6-methoxy-1H-indole-2-carboxylate: Similar in structure but with a methyl group instead of an ethyl group, leading to different physical and chemical properties.
Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Contains a hydroxyl group, which can significantly alter its reactivity and biological activity.
Ethyl indole-2-carboxylate: Lacks the methoxy and methyl groups, making it less complex and potentially less active in certain biological assays.
These comparisons highlight the unique structural features of this compound that contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C13H15NO3 |
---|---|
Molecular Weight |
233.26 g/mol |
IUPAC Name |
ethyl 6-methoxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C13H15NO3/c1-4-17-13(15)12-7-9-5-6-10(16-3)8-11(9)14(12)2/h5-8H,4H2,1-3H3 |
InChI Key |
OBBDJLAOXGGTIE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1C)C=C(C=C2)OC |
Origin of Product |
United States |
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